Flurocitabine
説明
Flurocitabine (chemical name: (2R,3R,6Z,9aR)-7-fluoro-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol) is a fluorinated analog of cytarabine, designed to enhance metabolic stability and antitumor efficacy. It acts as a prodrug, partially hydrolyzing in vivo into two active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU) . In Phase I clinical trials, this compound demonstrated activity against acute leukemia and solid tumors, with dose-dependent pharmacokinetics and manageable toxicity profiles .
特性
分子式 |
C9H10FN3O4 |
|---|---|
分子量 |
243.19 g/mol |
IUPAC名 |
11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2 |
InChIキー |
PAYBYKKERMGTSS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
同義語 |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Flurocitabine involves several steps, starting with the modification of cytarabineThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure the selective modification of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .
化学反応の分析
Types of Reactions
Flurocitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups to create new analogs with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .
Major Products
科学的研究の応用
Flurocitabine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as the effects of nucleoside analogs on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to other chemotherapeutic agents.
作用機序
Flurocitabine exerts its effects by interfering with DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the death of rapidly dividing cancer cells. The compound targets DNA polymerase, an enzyme critical for DNA replication, and disrupts the normal function of the enzyme, leading to cytotoxic effects .
類似化合物との比較
Structural Features
Flurocitabine belongs to the fluorinated nucleoside analog class, sharing structural similarities with cytarabine (ara-C) and gemcitabine. Key structural modifications include:
- Fluorine substitution at the 5-position of the pyrimidine ring, enhancing DNA/RNA incorporation and resistance to enzymatic degradation.
- Arabinose sugar moiety, which distinguishes it from deoxycytidine analogs like gemcitabine .
Table 1: Structural Comparison of this compound and Related Compounds
| Compound | Core Structure | Key Modifications | Metabolites |
|---|---|---|---|
| This compound | Fluorocytarabine analog | 5-fluorine, arabinose sugar | ara-FC, ara-FU |
| Cytarabine (ara-C) | Deoxycytidine analog | Arabinose sugar | Ara-CTP (active form) |
| Gemcitabine | Difluorodeoxycytidine | 2',2'-difluoro modifications | dFdCTP |
| Capecitabine | Fluoropyrimidine carbamate | 5-fluoro-2'-deoxyuridine prodrug | 5-FU (via enzymatic conversion) |
Mechanism of Action
- This compound : Incorporates into DNA/RNA as ara-FC/ara-FU, inhibiting thymidylate synthase (TS) and DNA polymerase, leading to chain termination .
- Gemcitabine : Triphosphate metabolite (dFdCTP) competes with dCTP, causing masked chain termination and TS inhibition .
- Capecitabine/Fluorouracil : Converted to 5-FU, which inhibits TS and misincorporates into RNA/DNA .
Pharmacological and Clinical Comparison
Efficacy in Preclinical and Clinical Studies
Table 2: Antitumor Activity and Clinical Data
| Compound | Target Indications | Phase I Findings | Key Trials/Outcomes |
|---|---|---|---|
| This compound | Acute leukemia, solid tumors | Dose-dependent activity; MTD not established | Limited Phase I data (no Phase III yet) |
| Cytarabine | AML, ALL | CR rates: 30-40% in AML | Standard induction therapy for AML |
| Gemcitabine | Pancreatic, NSCLC | ORR: 12-23% in pancreatic cancer | FDA-approved for pancreatic NSCLC |
| Capecitabine | Colorectal, breast cancer | ORR: 25-30% in metastatic CRC | Superior to 5-FU in oral bioavailability |
Toxicity Profiles
- This compound : Myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal toxicity were dose-limiting in Phase I .
- Cytarabine : Severe myelosuppression, cerebellar toxicity at high doses .
- Capecitabine : Hand-foot syndrome, diarrhea, and cardiotoxicity (rare) .
- Fluorouracil : Mucositis, myelosuppression, and neurotoxicity .
Advantages and Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
